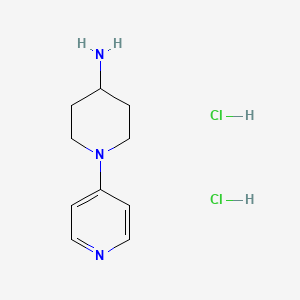

4-(4-Aminopiperidino)pyridine Dihydrochloride

Description

4-(4-Aminopiperidino)pyridine dihydrochloride (CAS: 1169396-92-2) is a chemical compound with the molecular formula C₁₀H₁₇Cl₂N₃ and a molecular weight of 264.18 g/mol . It is structurally characterized by a pyridine ring linked to a 4-aminopiperidine moiety, with two hydrochloride salts enhancing its solubility in polar solvents. Its high purity (≥98%) and stability under controlled storage conditions make it a reliable reagent for synthetic applications .

Properties

IUPAC Name |

1-pyridin-4-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMBYMVSBQILFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(4-Aminopiperidino)pyridine Dihydrochloride is the voltage-gated potassium channels. These channels play a crucial role in the regulation of the electrical activity of cells, particularly neurons and muscle cells.

Mode of Action

This compound acts by blocking these voltage-gated potassium channels. This blocking action prolongs the action potentials, which leads to an increase in the release of neurotransmitters at the neuromuscular junction.

Biochemical Pathways

By blocking the voltage-gated potassium channels, this compound affects the repolarization phase of the action potential. This results in a prolonged depolarization phase, which enhances the influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration then triggers the release of neurotransmitters.

Pharmacokinetics

Similar compounds like 4-aminopyridine have a high bioavailability (96%) when administered orally. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability need further investigation.

Biological Activity

4-(4-Aminopiperidino)pyridine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminopiperidine moiety , enhancing its solubility and biological activity. The dihydrochloride form improves its aqueous solubility, making it suitable for various applications in drug discovery.

Molecular Formula : C₁₁H₁₅Cl₂N₃

Molecular Weight : 294.18 g/mol

This compound exhibits its biological activity primarily through interactions with ion channels and various proteins involved in cellular signaling pathways. The presence of the positively charged dihydrochloride group allows it to interact effectively with ion channels, which are crucial for regulating ion flow across cell membranes.

Key Mechanisms:

- Ion Channel Modulation : It may modulate the activity of potassium channels, similar to other aminopyridine derivatives, leading to enhanced neurotransmitter release at the neuromuscular junction.

- Kinase Inhibition : Preliminary studies suggest it acts as an inhibitor of specific kinases involved in cancer signaling pathways, indicating potential therapeutic effects against various malignancies.

Biological Activities

The compound has been studied for several biological activities:

- Neuroprotective Effects : It has shown promise in enhancing synaptic function and improving neurological outcomes in models of neurodegenerative diseases.

- Anticancer Activity : Research indicates that it can inhibit tumor growth by targeting key signaling pathways involved in cancer progression.

- Muscle Function Improvement : Similar to 4-aminopyridine, it may improve muscle function in conditions like multiple sclerosis by blocking potassium channels.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study focused on neurodegenerative diseases, this compound was shown to enhance synaptic plasticity and neuronal survival in vitro. The compound's ability to block potassium channels resulted in prolonged action potentials, which improved neurotransmitter release and overall neuronal communication.

Case Study 2: Anticancer Potential

Research conducted on tumor xenografts demonstrated that this compound inhibited the growth of cancer cells by interfering with key signaling pathways associated with cell proliferation. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, leading to the development of novel therapeutic agents.

- Case Study : Research has shown that derivatives of 4-(4-Aminopiperidino)pyridine dihydrochloride exhibit promising activity against protein kinase B (Akt), which is pivotal in cell signaling related to growth and survival. Variations in the compound's structure have led to the identification of potent inhibitors with high selectivity for Akt over similar kinases, enhancing their potential as anticancer agents .

Biochemical Research

In biochemical studies, this compound is utilized for its ability to bind to receptors and inhibit enzymes, providing insights into cellular mechanisms.

- Application : It has been employed in receptor binding assays to explore interactions with somatostatin receptors, which are implicated in various pathological conditions such as cancer and metabolic disorders. The affinity of 4-(4-Aminopiperidino)pyridine derivatives for these receptors can lead to the development of targeted therapies .

Material Science

The incorporation of this compound into polymer matrices has been explored to enhance material properties.

- Properties Enhanced : Research indicates that adding this compound can improve electrical conductivity and mechanical strength in polymers, making them suitable for applications in electronics and coatings .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in chromatographic techniques.

- Functionality : It aids in the separation and analysis of complex mixtures, facilitating quality control processes across various industries. Its effectiveness in chromatography has been documented in multiple studies, showcasing its utility in both academic and industrial settings .

Data Table: Summary of Applications

Chemical Reactions Analysis

Halogenation and Interhalogen Reactions

The pyridine moiety in 4-(4-aminopiperidino)pyridine dihydrochloride is susceptible to halogenation. Studies on 4-aminopyridine (4-AP) reveal distinct reactivity with halogens and interhalogens :

-

Reaction with Bromine (Br₂):

4-AP reacts with Br₂ in CH₂Cl₂ to form protonated species ([4-NH₂-C₅H₄N-H⁺][Br⁻]) and brominated pyridyl-pyridinium cations. For example: -

Reaction with Iodine (I₂):

Iodine induces dimerization, producing [(4-NH₂-C₅H₄N)₂-μ-I⁺][I₇⁻] (2·I₇⁻ ) with an extensive hydrogen-bonding network .

Nucleophilic Substitution with Heterocycles

The 4-aminopiperidine group acts as a nucleophile in coupling reactions. For example:

-

Reaction with Chlorinated Heterocycles:

Piperidine derivatives react with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form bioactive inhibitors . In one case, 4-aminopiperidine-4-carboxamide derivatives were synthesized via:

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | Amide 51 | 74 | THF, room temperature | |

| Pyrrolopyrimidine | Inhibitor 20 | 68 | Pd/C, H₂, methanol |

Hydrogenation and Deprotection

The piperidine ring undergoes hydrogenation and deprotection under catalytic conditions:

-

Catalytic Hydrogenation:

1-Benzyl-4-cyano-4-[(N-methyl)benzylamino]piperidine is hydrogenated over 5% Pd/C to yield 4-methylamino-4-phenylpiperidine sesquioxalate monohydrate (m.p. = 252–254°C) .

| Starting Material | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-cyano intermediate | 4-Methylamino-4-phenylpiperidine | Pd/C, H₂ | 85 |

Metabolic Transformations

While not a laboratory reaction, 4-aminopiperidine derivatives undergo rapid in vivo metabolism via:

Key Considerations

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyridine Moieties

The following table compares 4-(4-Aminopiperidino)pyridine dihydrochloride with structurally related dihydrochloride salts containing piperidine or pyridine groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₇Cl₂N₃ | 264.18 | 1169396-92-2 | Pyridine + 4-aminopiperidine; dihydrochloride |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.20 | 1286265-79-9 | Pyridine + piperidine with ketone and aminomethyl groups |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 1193388-05-4 | Pyridine + pyrrolidine; lacks piperidine ring |

| 4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride | C₁₁H₁₈ClN₃O | 243.73 | 1301739-00-3 | Methoxy-substituted pyridine + piperidine; mono-hydrochloride |

| 4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride | C₁₄H₂₀Cl₂N₄ | 315.25 | 1992996-26-5 | Pyridine + imidazole-piperidine hybrid |

Key Observations :

- Size and Complexity: The main compound (264.18 g/mol) is smaller than 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (292.20 g/mol) due to the absence of a ketone group .

- Ring Systems : Replacement of piperidine with pyrrolidine (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) reduces molecular weight and alters steric effects .

Physicochemical Properties and Stability

| Property | This compound | 4-Methylpiperidin-4-amine dihydrochloride | 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionate dihydrochloride |

|---|---|---|---|

| Solubility | High in water (polar solvents) | Moderate in water | Low in water; soluble in DMSO |

| Stability | Stable at 2–8°C; hygroscopic | Sensitive to oxidation | Stable under inert atmosphere |

| pKa (Predicted) | ~9.5 (amine), ~4.2 (pyridine) | ~10.1 (amine) | ~8.9 (ester hydrolysis) |

Notes:

- The dihydrochloride salt form in the main compound improves aqueous solubility, critical for biological assays .

- 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionate dihydrochloride (CAS: 143924-47-4) contains an ester group, making it prone to hydrolysis under acidic/basic conditions compared to the main compound’s stable amine-pyridine system .

Preparation Methods

Cyanohydrin Intermediate Route with Grignard Reagents

One of the advanced methods involves the use of cyanohydrin intermediates derived from 1-protected 4-piperidone derivatives, followed by reaction with amines and Grignard reagents. This method allows for selective substitution at the 4-position of the piperidine ring.

-

- Formation of cyanohydrin from 1-protected 4-piperidone using potassium cyanide under controlled conditions.

- Reaction of the cyanohydrin with N-protected methylamine or other alkylamines to introduce the amino substituent.

- Subsequent Grignard reaction with phenylmagnesium bromide to install the phenyl group at the 4-position.

- Final deprotection steps to yield the free 4-amino-4-phenylpiperidine intermediate.

-

- Reduction of reaction steps compared to older methods (from six to four steps).

- Possibility of one-pot reactions improving process efficiency.

- Flexibility to prepare various substituted 4-amino-4-phenylpiperidines by varying the amine used.

-

- Requires careful control of reaction conditions to avoid side reactions.

- Use of hazardous reagents like potassium cyanide and Grignard reagents necessitates stringent safety measures.

This approach, while developed for 4-amino-4-phenylpiperidines, provides a conceptual framework adaptable for synthesizing 4-(4-aminopiperidino)pyridine derivatives by appropriate modification of the substituents and protecting groups.

Reductive Amination and Catalytic Hydrogenation

Another common approach involves reductive amination of 4-piperidone derivatives with amines followed by catalytic hydrogenation to remove protecting groups or reduce intermediates.

-

- Condensation of 4-piperidone with an amine such as benzylmethylamine under acidic or neutral conditions.

- Reduction of the imine or aminal intermediate using lithium aluminum hydride or catalytic hydrogenation (e.g., palladium on carbon).

- Removal of protecting groups (e.g., benzyl) via hydrogenolysis to yield the free amine.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid.

-

- Reaction times can be lengthy (up to several days at reflux in some older methods).

- Use of strong reducing agents requires careful handling.

- Catalytic hydrogenation offers cleaner reaction profiles with fewer by-products.

This method is well-established for preparing piperidine derivatives with amino substituents and can be adapted for pyridine-containing compounds by incorporating pyridine moieties in the starting materials or intermediates.

Detailed Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Number of Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyanohydrin + Grignard Route | Potassium cyanide, N-protected amine, phenylmagnesium bromide | 4 | Mild to moderate temperatures; one-pot possible | Reduced steps; flexible substitution | Toxic reagents; requires control |

| Reductive Amination + Catalytic Hydrogenation | 4-Piperidone, benzylmethylamine, LiAlH4 or Pd/C, HCl | 6 | Reflux; multi-day reactions | Established method; clean reductions | Long reaction times; strong reagents |

| Direct Amination with Acid Salt Formation | 4-Aminopiperidine, pyridine derivatives, HCl | 2-3 | Acidic aqueous or organic solvents | Simple salt formation; scalable | Limited substitution control |

Summary and Recommendations

The preparation of 4-(4-aminopiperidino)pyridine dihydrochloride involves sophisticated synthetic chemistry primarily based on functionalization of piperidine rings and coupling with pyridine. The most efficient and flexible method currently is the cyanohydrin intermediate route combined with Grignard reactions, offering reduced steps and adaptable substitution patterns. Reductive amination and catalytic hydrogenation remain valuable for certain derivatives but are more time-consuming.

For industrial-scale synthesis, optimization should focus on minimizing hazardous reagents, improving reaction times, and maximizing yields. The final dihydrochloride salt formation is straightforward and critical for product stability.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Aminopiperidino)pyridine Dihydrochloride, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a functionalized piperidine precursor. A common route includes:

- Step 1 : React 4-chloropyridine with 4-aminopiperidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the pyridine-piperidine bond .

- Step 2 : Purification via crystallization or chromatography, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .

Key Factors Affecting Yield : - Solvent choice (e.g., methanol or THF improves solubility of intermediates).

- Reaction temperature (50–80°C optimizes coupling efficiency).

- Stoichiometric ratios (excess 4-aminopiperidine reduces side products).

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Base-mediated coupling | 65–75 | ≥95 | NaH, THF, 70°C, 12 h |

| Catalytic coupling | 80–85 | ≥98 | Pd catalyst, DMF, 60°C |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the pyridine-piperidine linkage and amine protonation state. Key signals include:

- Pyridine ring protons (δ 8.2–8.5 ppm, doublet).

- Piperidine NH2+ protons (δ 2.8–3.2 ppm, broad singlet) .

- X-ray Crystallography : Resolves spatial arrangement, confirming dihydrochloride salt formation and hydrogen-bonding networks .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 224.12 for the free base) .

Q. What known biological targets interact with this compound, and what experimental assays validate these interactions?

- Methodological Answer :

- Targets :

- Acetylcholinesterase (AChE) : Inhibitory activity measured via Ellman’s assay (IC50 reported as 0.8–1.2 µM) .

- Dopamine D2 Receptor : Binding affinity assessed via radioligand displacement (Ki ~120 nM using [3H]spiperone) .

- Validation Assays :

- Fluorescence Polarization : Quantifies competitive binding to receptors.

- Patch-Clamp Electrophysiology : Tests ion channel modulation in neuronal cells .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between pyridine and piperidine moieties during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2) or copper(I) iodide for cross-coupling reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h while maintaining ≥80% yield .

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF4]) to enhance solubility and reduce side reactions .

Q. What strategies resolve contradictions in reported IC50 values for this compound’s enzyme inhibition across studies?

- Methodological Answer :

- Standardized Assay Protocols :

- Use identical buffer conditions (e.g., pH 7.4 PBS) and substrate concentrations.

- Validate enzyme activity with positive controls (e.g., donepezil for AChE) .

- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC analysis .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What computational methods predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., AChE PDB ID: 4EY7). Key residues: Trp86 (π-π stacking with pyridine) .

- Molecular Dynamics (MD) Simulations : Assess stability of binding poses over 100 ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2 Å) and hydrogen bond occupancy .

- Free Energy Calculations (MM/PBSA) : Quantifies binding affinity (ΔG) to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Solubility Testing : Use standardized buffers (e.g., PBS, pH 7.4) and dynamic light scattering (DLS) to measure aggregation.

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 4 weeks, monitoring degradation via LC-MS .

- Cross-Study Comparison : Factor in salt form (dihydrochloride vs. free base) and excipient effects from formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.